

Unveiling Ciwujianoside C2: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Ciwujianoside C2*

Cat. No.: *B13904856*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C2, a prominent triterpenoid saponin isolated from the leaves of *Acanthopanax senticosus* (Siberian Ginseng), has garnered attention within the scientific community for its potential pharmacological activities. This technical guide provides a detailed overview of the physical and chemical properties of **Ciwujianoside C2**, alongside methodologies for its study, to support further research and development in the fields of natural product chemistry and drug discovery.

Physical and Chemical Properties

Ciwujianoside C2 is a complex glycoside with the molecular formula $C_{60}H_{94}O_{26}$ and a molecular weight of 1231.37 g/mol .^[1]^[2] It typically presents as a powder and exhibits solubility in dimethyl sulfoxide (DMSO).^[2] Detailed quantitative data for its physical and chemical characteristics are summarized in the table below.

Property	Value	Reference
Molecular Formula	C60H94O26	[1][2]
Molecular Weight	1231.37 g/mol	[1][2]
CAS Number	114892-56-7	[2][3]
Physical Description	Powder	[2]
Solubility	Soluble in DMSO	[2]
Storage	Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.	[2]

Note: Specific quantitative data for melting point and detailed spectroscopic characteristics require access to the original characterization studies.

Spectroscopic Data

The structural elucidation of **Ciwujianoside C2** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). While specific spectral data for **Ciwujianoside C2** is not readily available in public databases, the following sections outline the expected spectral characteristics based on the analysis of similar triterpenoid saponins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR:** The proton NMR spectrum is expected to be complex, showing a multitude of signals corresponding to the triterpenoid aglycone and the sugar moieties. Key signals would include those for anomeric protons of the sugar units, methyl groups of the aglycone, and olefinic protons if present in the aglycone structure.
 - ¹³C-NMR:** The carbon NMR spectrum would provide detailed information on the carbon skeleton. Characteristic signals would include those for the carbonyl carbons of ester groups, anomeric carbons of the sugar residues, and the numerous carbons of the triterpenoid core.
- [4][5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Ciwujianoside C2** is anticipated to display characteristic absorption bands for various functional groups. These would likely include:

- A broad band in the region of 3400 cm^{-1} corresponding to O-H stretching vibrations of the numerous hydroxyl groups.
- Bands in the region of 2900 cm^{-1} due to C-H stretching vibrations of the alkyl groups.
- A sharp peak around 1730 cm^{-1} indicative of C=O stretching from the ester linkages.
- Absorption bands in the $1000\text{-}1100\text{ cm}^{-1}$ region, characteristic of C-O stretching vibrations within the glycosidic bonds.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of **Ciwujianoside C2**. In techniques like Electrospray Ionization (ESI-MS), the molecule would be expected to form adducts such as $[M+H]^+$ or $[M+Na]^+$. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, including the sequential loss of sugar residues, which is instrumental in determining the glycosylation sequence.^[7]

Biological Activity and Mechanism of Action

Ciwujianoside C2 has been reported to enhance the activity of pancreatic lipase in vitro.^[1] Pancreatic lipase is a key enzyme in the digestion of dietary fats. The enhancement of its activity could have implications for metabolic processes and nutrient absorption.

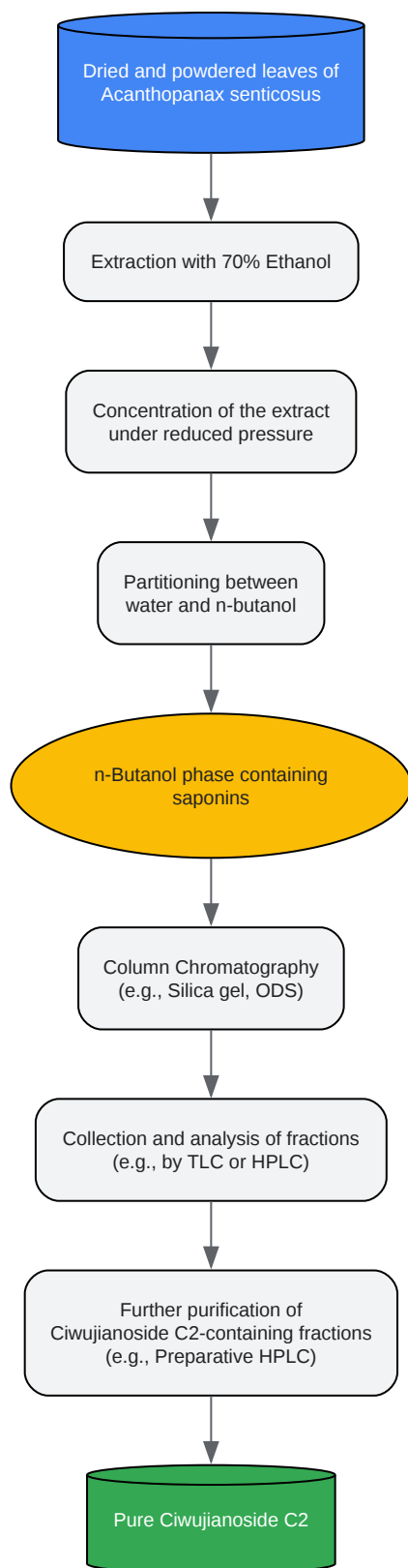
Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the detailed signaling pathways through which **Ciwujianoside C2** exerts its effects on pancreatic lipase. Further research is required to elucidate the molecular mechanisms involved.

Experimental Protocols

Extraction and Isolation of Ciwujianoside C2 from *Acanthopanax senticosus*

While a specific, detailed protocol for the isolation of **Ciwujianoside C2** is not provided in the readily available literature, a general methodology for the extraction and purification of saponins from *Acanthopanax senticosus* can be adapted.^{[8][9][10][11][12]}



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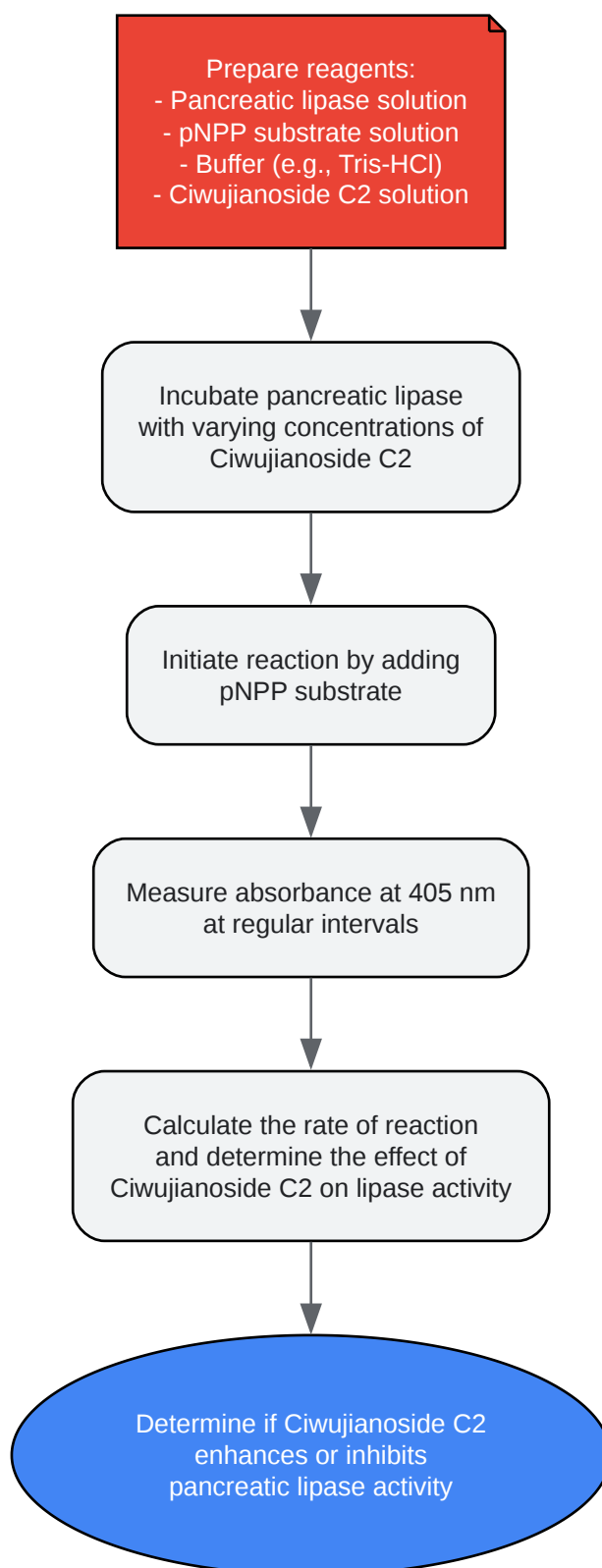
Caption: General workflow for the extraction and isolation of **Ciwujianoside C2**.

Protocol Details:

- **Extraction:** The dried and powdered leaves of *Acanthopanax senticosus* are extracted with an aqueous ethanol solution (typically 70%) using methods such as maceration, reflux, or sonication.
- **Concentration:** The resulting extract is concentrated under reduced pressure to remove the ethanol.
- **Partitioning:** The concentrated aqueous extract is then partitioned against an immiscible organic solvent, such as n-butanol, to separate the saponins from more polar compounds.
- **Chromatography:** The n-butanol fraction is subjected to various chromatographic techniques, including column chromatography over silica gel or octadecylsilyl (ODS) silica gel, to separate the different saponins.
- **Purification:** Fractions containing **Ciwujianoside C2** are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and further purified using preparative HPLC to yield the pure compound.

Pancreatic Lipase Activity Assay

The effect of **Ciwujianoside C2** on pancreatic lipase activity can be assessed using an in vitro assay. A common method involves monitoring the hydrolysis of a substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically.



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